Cas no 71083-44-8 (6-Fluoroquinoline-3-carbonitrile)
6-Fluoroquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-氟-3-氰基喹啉
- 6-FLUOROQUINOLINE-3-CARBONITRILE
- 3-Quinolinecarbonitrile, 6-fluoro-
- WCA08344
- SB68566
- CS-0060208
- AKOS022968754
- 71083-44-8
- AS-61945
- 6-Fluoroquinoline-3-carbonitrile
-
- MDL: MFCD27927779
- Inchi: 1S/C10H5FN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H
- InChI Key: LXKNSJNSRKFPDH-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(=CC(C#N)=CN=2)C=1
Computed Properties
- Exact Mass: 172.04367633g/mol
- Monoisotopic Mass: 172.04367633g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 36.7
6-Fluoroquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189009635-250mg |
6-Fluoroquinoline-3-carbonitrile |
71083-44-8 | 95% | 250mg |
$487.00 | 2023-09-01 | |
| Alichem | A189009635-1g |
6-Fluoroquinoline-3-carbonitrile |
71083-44-8 | 95% | 1g |
$1242.36 | 2023-09-01 | |
| Chemenu | CM223654-1g |
6-Fluoroquinoline-3-carbonitrile |
71083-44-8 | 95% | 1g |
$1082 | 2021-08-04 | |
| Chemenu | CM223654-1g |
6-Fluoroquinoline-3-carbonitrile |
71083-44-8 | 95% | 1g |
$1344 | 2024-07-24 | |
| eNovation Chemicals LLC | D766359-250mg |
3-Quinolinecarbonitrile, 6-fluoro- |
71083-44-8 | 95% | 250mg |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | D766359-1g |
3-Quinolinecarbonitrile, 6-fluoro- |
71083-44-8 | 95% | 1g |
$230 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1004296-1g |
6-fluoroquinoline-3-carbonitrile |
71083-44-8 | 95% | 1g |
$440 | 2024-07-24 | |
| 1PlusChem | 1P00ICLQ-100mg |
3-Quinolinecarbonitrile, 6-fluoro- |
71083-44-8 | 95% | 100mg |
$68.00 | 2024-04-21 | |
| 1PlusChem | 1P00ICLQ-250mg |
3-Quinolinecarbonitrile, 6-fluoro- |
71083-44-8 | 95% | 250mg |
$106.00 | 2024-04-21 | |
| 1PlusChem | 1P00ICLQ-500mg |
3-Quinolinecarbonitrile, 6-fluoro- |
71083-44-8 | 95% | 500mg |
$143.00 | 2024-04-21 |
6-Fluoroquinoline-3-carbonitrile Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 6-Fluoroquinoline-3-carbonitrile
Introduction to 6-Fluoroquinoline-3-carbonitrile (CAS No. 71083-44-8)
6-Fluoroquinoline-3-carbonitrile, with the chemical formula C8H3FN2, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 71083-44-8, represents a structurally unique scaffold that combines the versatility of the quinoline core with the electron-withdrawing and lipophilic properties of the nitrile group, further enhanced by the presence of a fluorine atom at the 6-position. The strategic positioning of these functional groups makes it a promising candidate for the development of novel bioactive molecules.
The quinoline scaffold is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. The introduction of a fluorine atom at the 6-position of the quinoline ring is particularly noteworthy, as fluorine substitution can modulate metabolic stability, binding affinity, and pharmacokinetic profiles of molecules. In contrast, the 3-cyano group introduces a strong electron-withdrawing effect, which can influence electronic properties and reactivity, making this compound a versatile intermediate for further functionalization.
In recent years, there has been a surge in research focused on developing novel fluoroquinolines with improved efficacy and reduced side effects compared to their predecessors. The structural features of 6-Fluoroquinoline-3-carbonitrile align well with this trend, as they offer a balance between biological activity and pharmacological profile. Specifically, the fluorine atom can enhance binding interactions with biological targets while the nitrile group provides additional sites for chemical modification.
One of the most compelling aspects of 6-Fluoroquinoline-3-carbonitrile is its potential as a building block for drug discovery. Researchers have leveraged this compound to synthesize various derivatives with tailored biological activities. For instance, modifications at the 3-position have been explored to develop compounds with enhanced antimicrobial properties against resistant bacterial strains. Additionally, structural variations have been investigated to optimize solubility and bioavailability.
The nitrile group in 6-Fluoroquinoline-3-carbonitrile (CAS No. 71083-44-8) serves as an excellent handle for further chemical transformations. It can undergo hydrolysis to form carboxylic acids or amidation reactions to introduce amine functionalities. These transformations have been exploited in the synthesis of peptidomimetics and other bioactive molecules. Furthermore, the presence of both fluorine and nitrile groups allows for dual modulation strategies in drug design, enabling researchers to fine-tune multiple pharmacokinetic parameters simultaneously.
Recent studies have highlighted the role of fluorinated quinolines in overcoming bacterial resistance mechanisms. For example, fluoroquinolines are known to disrupt bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair. The introduction of fluorine at position 6 enhances these interactions by improving binding affinity to bacterial enzymes while minimizing toxicity to human cells. The nitrile group further contributes to this effect by modulating electronic properties and enhancing metabolic stability.
The pharmaceutical industry has shown particular interest in 6-Fluoroquinoline-3-carbonitrile due to its potential applications in treating infectious diseases caused by multidrug-resistant pathogens. Preliminary studies suggest that derivatives of this compound exhibit potent activity against Gram-negative bacteria, including those resistant to conventional antibiotics. This has opened up new avenues for developing next-generation antibiotics that can combat emerging threats posed by antibiotic-resistant bacteria.
Beyond antimicrobial applications, 6-Fluoroquinoline-3-carbonitrile has also been explored in other therapeutic areas. Its structural framework is amenable to modifications that could yield compounds with anticancer properties. Specifically, quinoline derivatives have demonstrated ability to inhibit tyrosine kinases and other enzymes involved in cancer cell proliferation. The fluorine atom at position 6 has been shown to enhance binding interactions with these targets, while the nitrile group provides additional opportunities for structure-based drug design.
The synthesis of 6-Fluoroquinoline-3-carbonitrile (CAS No. 71083-44-8) typically involves multi-step organic reactions starting from commercially available precursors such as 2-fluorobenzaldehyde or 2-fluoronicotinic acid. Common synthetic routes include condensation reactions followed by cyanation steps or cyclization processes that introduce the quinoline core structure. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research purposes.
In conclusion, 6-Fluoroquinoline-3-carbonitrile represents a structurally intriguing compound with significant potential in pharmaceutical research and drug development. Its unique combination of functional groups—fluorine at position 6 and nitrile at position 3—makes it an excellent scaffold for designing novel bioactive molecules with improved pharmacological profiles. Ongoing research continues to uncover new applications for this compound, particularly in addressing challenges posed by antibiotic resistance and developing targeted therapies for various diseases.
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